molecular formula C11H11NO3 B13051902 (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid

Cat. No.: B13051902
M. Wt: 205.21 g/mol
InChI Key: HWTGIYWDRQTQIT-MRVPVSSYSA-N
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Description

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid: is a chiral amino acid derivative that features a benzofuran moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzofuran ring imparts unique chemical and biological properties to the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted benzofuran derivatives, amino acid analogs, and various functionalized compounds that can serve as intermediates in further synthetic applications.

Scientific Research Applications

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can engage in π-π interactions and hydrogen bonding, facilitating binding to biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler analog that lacks the amino acid side chain but shares the benzofuran core.

    (3R)-3-amino-3-(1-benzothiophene-2-yl)propanoic acid: A sulfur-containing analog with similar structural features.

    (3R)-3-amino-3-(1-indole-2-yl)propanoic acid: An indole-based analog with comparable biological activities

Uniqueness

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is unique due to the presence of both the benzofuran ring and the chiral amino acid side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m1/s1

InChI Key

HWTGIYWDRQTQIT-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N

Origin of Product

United States

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